molecular formula C20H21NO B1345197 Cyclobenzaprine epoxide CAS No. 58256-08-9

Cyclobenzaprine epoxide

Cat. No.: B1345197
CAS No.: 58256-08-9
M. Wt: 291.4 g/mol
InChI Key: ZNQICSISFHQSST-UHFFFAOYSA-N
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Description

Cyclobenzaprine epoxide is a derivative of cyclobenzaprine, a tricyclic amine salt commonly used as a muscle relaxant this compound is formed through the oxidation of cyclobenzaprine, specifically targeting the double bonds within the molecule to create an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobenzaprine epoxide can be synthesized through the oxidation of cyclobenzaprine. The process involves the use of oxidizing agents such as peroxycarboxylic acids, which facilitate the formation of the epoxide ring by attacking the double bonds in cyclobenzaprine . The reaction typically occurs under controlled conditions to ensure the stability of the epoxide and to prevent further degradation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions would be optimized to maximize yield and purity, with careful monitoring to prevent the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques would be essential to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Cyclobenzaprine epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobenzaprine epoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, cyclobenzaprine.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the metabolism and degradation of cyclobenzaprine.

Mechanism of Action

The exact mechanism of action of cyclobenzaprine epoxide is not fully understood. it is believed to exert its effects through interactions with the central nervous system, similar to cyclobenzaprine. Cyclobenzaprine acts as a 5-HT2 receptor antagonist, reducing muscle hyperactivity by influencing motor neurons in the brain stem . The epoxide derivative may have similar or modified interactions with these molecular targets and pathways.

Comparison with Similar Compounds

Cyclobenzaprine epoxide can be compared to other epoxide derivatives of tricyclic compounds, such as:

  • Amitriptyline Epoxide
  • Imipramine Epoxide
  • Protriptyline Epoxide

These compounds share structural similarities with this compound but may differ in their chemical reactivity, biological activity, and therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQICSISFHQSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973809
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58256-08-9
Record name Cyclobenzaprine-10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBENZAPRINE EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4S3SJ2YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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